N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)acetamide

Physicochemical profiling Lipophilicity Beta-blocker SAR

N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)acetamide (CAS 64511-69-9) is a synthetic phenoxypropanolamine derivative with the molecular formula C22H28N2O3 and a molecular weight of 368.47 g/mol. The compound features a para-acetamide-substituted phenyl ring linked via a 2-hydroxypropoxy spacer to a 4-phenylpiperidine amine — a structural architecture that places it within the same chemical class as the cardioselective β1-adrenoceptor antagonist practolol (4-(2-hydroxy-3-isopropylaminopropoxy)acetanilide), but with a bulky, lipophilic 4-phenylpiperidine group replacing the conventional isopropylamine moiety.

Molecular Formula C22H28N2O3
Molecular Weight 368.5 g/mol
CAS No. 64511-69-9
Cat. No. B13780719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)acetamide
CAS64511-69-9
Molecular FormulaC22H28N2O3
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)OCC(CN2CCC(CC2)C3=CC=CC=C3)O
InChIInChI=1S/C22H28N2O3/c1-17(25)23-20-7-9-22(10-8-20)27-16-21(26)15-24-13-11-19(12-14-24)18-5-3-2-4-6-18/h2-10,19,21,26H,11-16H2,1H3,(H,23,25)
InChIKeyUUBCFFXJYYLANK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)acetamide (CAS 64511-69-9): Structural Identity, Compound Class, and Physicochemical Baseline for Sourcing Decisions


N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)acetamide (CAS 64511-69-9) is a synthetic phenoxypropanolamine derivative with the molecular formula C22H28N2O3 and a molecular weight of 368.47 g/mol [1] [2]. The compound features a para-acetamide-substituted phenyl ring linked via a 2-hydroxypropoxy spacer to a 4-phenylpiperidine amine — a structural architecture that places it within the same chemical class as the cardioselective β1-adrenoceptor antagonist practolol (4-(2-hydroxy-3-isopropylaminopropoxy)acetanilide), but with a bulky, lipophilic 4-phenylpiperidine group replacing the conventional isopropylamine moiety [3]. This compound is primarily distributed as a research chemical by specialty chemical suppliers for use as a synthetic building block and pharmacological probe, and its structural divergence from first-generation phenoxypropanolamine β-blockers underpins its potential value in structure–activity relationship (SAR) studies and receptor selectivity profiling [4].

Why N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)acetamide Cannot Be Replaced by Practolol, Atenolol, or Unsubstituted Piperidine Analogs in Receptor Pharmacology and SAR Studies


Generic substitution among phenoxypropanolamine derivatives is precluded by the profound impact of the amine substituent on receptor binding kinetics, subtype selectivity, and off-target polypharmacology. In the classic phenoxypropanolamine β-blocker pharmacophore, the amine group occupies a critical hydrogen-bonding and steric pocket within the β-adrenoceptor binding site; replacing the compact isopropyl group of practolol (logP ≈ 0.53–1.85 [1]) with a bulky 4-phenylpiperidine ring (estimated logP increase of >1.5 log units based on the 4-phenylpiperidine fragment logP of ~2.4–2.5 ) is predicted to alter both binding affinity and β1/β2 selectivity ratios. Furthermore, the 4-phenylpiperidine moiety itself carries intrinsic pharmacological activity, with reported binding affinities for 5-HT3a (IC50 = 440 nM), 5-HT1a (Ki = 1.52 µM), and sigma receptors (Ki = 1.98 µM) [2], introducing potential multi-target activity absent in isopropylamine-containing analogs. The acetamide group at the para-position of the phenyl ring — a feature shared with practolol but absent in atenolol (which bears a -CH2CONH2 substituent) — further differentiates the compound's hydrogen-bonding capacity and metabolic stability profile [3]. These cumulative structural divergences mean that experimental results obtained with practolol, atenolol, or N-{4-[2-hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide cannot be extrapolated to the 4-phenylpiperidine-bearing target compound.

Quantitative Differentiation Evidence for N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)acetamide Relative to Structural Analogs


Physicochemical Differentiation: Molecular Weight and Predicted Lipophilicity Versus Practolol and Atenolol

The target compound (MW = 368.47 g/mol) carries a molecular weight approximately 38% greater than practolol and atenolol (each MW ≈ 266.34 g/mol) due to the 4-phenylpiperidine substitution [1] [2]. The 4-phenylpiperidine fragment alone has a measured logP of ~2.48 , compared to the isopropylamine fragment logP contribution of approximately 0.3–0.5, indicating that the target compound is substantially more lipophilic. While experimentally determined logP for the target compound is not available in the peer-reviewed literature, the calculated logP for structurally analogous C22H28N2O3 compounds containing the phenoxypropanolamine-piperidine scaffold falls in the range of 2.4–3.0 [3], representing an increase of >1.5 log units over practolol (logP 0.53–1.85 [4]) and >2.0 log units over atenolol (logP 0.16 [5]). This lipophilicity shift is expected to influence membrane permeability, volume of distribution, and blood–brain barrier penetration potential.

Physicochemical profiling Lipophilicity Beta-blocker SAR Drug-likeness

Intrinsic Polypharmacology Potential of the 4-Phenylpiperidine Fragment Versus Isopropylamine in Practolol

The 4-phenylpiperidine amine component introduces receptor interactions not present in the isopropylamine-bearing comparators practolol and atenolol. The unsubstituted 4-phenylpiperidine fragment has been characterized in radioligand binding assays, demonstrating measurable affinity for 5-HT3a receptors (IC50 = 440 nM), 5-HT1a receptors (Ki = 1.52 µM), and sigma receptors (Ki = 1.98 µM) [1]. In contrast, the isopropylamine group in practolol and atenolol functions primarily as a hydrogen-bond donor/acceptor within the β-adrenoceptor binding pocket and does not independently engage aminergic or sigma receptor sites. This indicates that the target compound may exhibit a broader receptor interaction profile, which could be advantageous for multi-target drug discovery programs or, conversely, may necessitate systematic selectivity profiling against a wider panel of receptors when used as a pharmacological tool [2].

Receptor binding Polypharmacology Sigma receptor Serotonin receptor Off-target profiling

Human OCT1 Transporter Interaction: Weak Inhibition Profile Contrasted with Clinically Relevant Cationic Drugs

The target compound has been evaluated for inhibition of human organic cation transporter 1 (OCT1/SLC22A1) in HEK293 cells, yielding an IC50 of 138,000 nM (138 µM) for reduction of ASP+ substrate uptake [1]. This weak inhibitory potency (>100 µM) is consistent with the compound's relatively large molecular size and the presence of the polar acetamide group, which may reduce its affinity for the OCT1 cation-binding site compared to smaller, more basic amines. By comparison, many clinically used cationic drugs (e.g., metformin, verapamil) inhibit OCT1 with IC50 values in the low-micromolar to sub-micromolar range. While this single data point does not establish a comprehensive transporter profile, it provides a preliminary indication that the compound is unlikely to produce significant OCT1-mediated drug–drug interactions at typical experimental concentrations (≤10 µM) — a relevant consideration for in vitro assay design where OCT1 is expressed in cell models.

Transporter inhibition OCT1 Drug–drug interaction Hepatic uptake In vitro ADME

Synthetic Accessibility and Intermediate Differentiation: Multi-Step Route Versus Single-Step Practolol Synthesis

The synthesis of N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)acetamide requires a multi-step sequence: (1) reaction of 4-phenylpiperidine with epichlorohydrin to form the epoxide intermediate, (2) ring-opening with 4-acetamidophenol to install the phenoxypropanolamine linkage, as described in vendor synthesis documentation . This contrasts with practolol, which is synthesized via direct alkylation of 4-acetamidophenol with epichlorohydrin followed by isopropylamine ring-opening — a two-step process that is well-established and scalable. The additional complexity and the requirement for 4-phenylpiperidine as a starting material (which itself requires catalytic hydrogenation of 4-phenylpyridine [1]) results in higher procurement costs and longer lead times for the target compound. This synthetic differentiation has practical implications for procurement planning: the target compound is typically available in milligram to gram quantities from specialty suppliers rather than in bulk, and custom synthesis may be required for quantities exceeding 100 g.

Chemical synthesis Building block Route complexity Supply chain Custom synthesis

Optimal Research and Industrial Use Cases for N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)acetamide (CAS 64511-69-9) Based on Quantitative Differentiation Evidence


Structure–Activity Relationship (SAR) Studies of the β-Adrenoceptor Amine Binding Pocket

The target compound serves as a sterically demanding, lipophilic amine variant within phenoxypropanolamine SAR libraries. Its 4-phenylpiperidine group probes the spatial tolerance of the β-adrenoceptor amine-binding pocket beyond what is accessible with isopropyl (practolol) or tert-butyl analogs. The >1.5 log unit increase in lipophilicity versus practolol [1] also allows systematic evaluation of how amine hydrophobicity modulates β1/β2 selectivity and receptor residence time. Researchers conducting radioligand displacement assays or functional cAMP assays with this compound can map the steric and lipophilic boundaries of the receptor's amine subpocket, generating data that informs the design of next-generation β-blockers with tailored subtype selectivity.

Multi-Target Pharmacological Profiling and Polypharmacology Assessment

Given the demonstrated affinity of the 4-phenylpiperidine fragment for serotonin (5-HT3a, 5-HT1a) and sigma receptors at sub-micromolar to low-micromolar concentrations [2], this compound is a valuable tool for investigating how the phenoxypropanolamine scaffold can be engineered for dual or multi-target activity. It can be employed in broad-panel receptor screens (e.g., Eurofins CEREP panel) to quantify its selectivity fingerprint and to test the hypothesis that incorporating a 4-phenylpiperidine amine converts a mono-target β-blocker pharmacophore into a multi-target ligand. This application is directly relevant to CNS drug discovery programs where engagement of serotonergic or sigma receptor pathways may confer additional therapeutic benefit.

In Vitro Transporter Interaction Studies Using OCT1-Expressing Cell Models

The target compound's weak OCT1 inhibition (IC50 = 138 µM [3]) makes it suitable as a negative control or low-interference test article in hepatic uptake assays employing OCT1-overexpressing HEK293 cells or primary hepatocytes. At concentrations ≤10 µM, the compound is unlikely to saturate OCT1, allowing researchers to study its intrinsic pharmacological effects without confounding transporter-mediated interactions. This property also simplifies its inclusion in drug–drug interaction screening panels where compounds with strong OCT1 inhibition must be excluded to avoid false-positive interactions.

Synthetic Methodology Development for Sterically Hindered Phenoxypropanolamines

The multi-step synthesis of this compound — involving epichlorohydrin coupling to 4-phenylpiperidine followed by regioselective epoxide opening with 4-acetamidophenol — presents distinct challenges in controlling regioselectivity and minimizing N- versus O-alkylation side products. This makes the compound a relevant test substrate for developing and benchmarking novel synthetic methodologies, such as microwave-assisted epoxide aminolysis, flow chemistry approaches, or enantioselective catalytic methods for chiral 2-hydroxypropoxy linkage formation. The commercial availability of the target compound also allows it to serve as an authentic reference standard for analytical method development (HPLC, LC-MS) aimed at monitoring reaction progress and purity of new synthetic routes.

Quote Request

Request a Quote for N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.